2,4-Pentanedione, 3-(2,4-pentadienyl)-
Description
2,4-Pentanedione, 3-(2,4-pentadienyl)-, is a β-dicarbonyl compound with a conjugated pentadienyl substituent at the 3-position. This structural feature introduces extended π-conjugation, influencing its electronic properties and reactivity. For example, stannylation of pentadienyl lithium intermediates (e.g., 1,4-pentadienyl lithium) with trialkyltin chlorides can yield pentadienyl-substituted products, as demonstrated in the synthesis of 2,4-pentadienyltrialkyltin compounds .
Properties
CAS No. |
185053-98-9 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
3-penta-2,4-dienylpentane-2,4-dione |
InChI |
InChI=1S/C10H14O2/c1-4-5-6-7-10(8(2)11)9(3)12/h4-6,10H,1,7H2,2-3H3 |
InChI Key |
FEJWXJKKSRPXLY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(CC=CC=C)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 2,4-Pentanedione Enolate with Allylic or Pentadienyl Halides
A common approach to prepare 3-substituted 2,4-pentanediones involves the alkylation of the enolate ion of 2,4-pentanedione with an appropriate electrophile bearing the pentadienyl group.
Procedure : The enolate of 2,4-pentanedione is generated by treatment with a strong base (e.g., sodium hydride or potassium tert-butoxide) in an aprotic solvent such as dimethylformamide or tetrahydrofuran at low temperature (0–35°C). Subsequently, a 2,4-pentadienyl halide (e.g., 2,4-pentadienyl chloride or bromide) is added to the reaction mixture to effect nucleophilic substitution at the allylic position.
Mechanism : The reaction proceeds via an SN2' or SN2 mechanism depending on the halide and conditions, leading to the formation of the 3-(2,4-pentadienyl)-2,4-pentanedione.
Yields and Conditions : Yields typically range from 50% to 86%, with reaction temperature and solvent choice significantly affecting the outcome. UV irradiation has been reported to accelerate similar alkylation reactions via radical mechanisms, but for this compound, thermal conditions are preferred to maintain selectivity.
Knoevenagel Condensation and Subsequent Functionalization
Although Knoevenagel condensation is a classical method for introducing alkylidene groups at the 3-position of 2,4-pentanedione, its application to secondary alkylidene groups like pentadienyl is limited and less documented.
Limitations : Attempts to introduce secondary alkylidene groups via Knoevenagel condensation have shown low yields or no reaction, likely due to steric hindrance and instability of the intermediate.
Alternative : Instead, alkylation of the enolate with geminal nitrochlorides or allylic halides is preferred for introducing complex substituents such as pentadienyl groups.
Sulfenylation-Oxidation-Elimination Route (Indirect Method)
This multi-step method involves:
- Preparation of 2-alkyl-1,3-cyclohexanediones as precursors.
- Sulfenylation using reagents like n-phenylthiophthalimide in the presence of bases.
- Oxidative elimination to form alkylidene derivatives.
While this method is more commonly applied to cyclic diketones, it provides insight into the reactivity and synthetic manipulation of alkylidene diketones and may be adapted for acyclic systems like 2,4-pentanedione derivatives.
Industrial Production of 2,4-Pentanedione Backbone
The 2,4-pentanedione core is industrially produced by:
- Thermal or metal-catalyzed rearrangement of isopropenyl acetate (derived from acetone and ketene).
- Claisen condensation of ethyl acetate with acetone using sodium ethoxide.
- Acetylation of acetoacetic acid esters with acetic anhydride in the presence of magnesium salts.
These methods provide the starting diketone for further functionalization.
Representative Synthesis Example from Literature
A patent example describes the preparation of 3-acetyl-5-heptyn-2-one, a related compound, by reacting 2,4-pentanedione with 2-butynyl-p-toluenesulfonate in the presence of N,N-diisopropyl ethyl amine in a methanol-water mixture at room temperature for 24 hours. The product was isolated by extraction and purification steps. This illustrates the feasibility of alkylation with unsaturated electrophiles under mild conditions.
Data Table Summarizing Preparation Methods
Research Findings and Notes
The alkylation of 2,4-pentanedione enolate with pentadienyl halides is the most straightforward and commonly used method for preparing 3-(2,4-pentadienyl)-2,4-pentanedione, with moderate to good yields.
Reaction conditions such as temperature, solvent, and base choice critically influence the yield and purity.
UV irradiation can accelerate alkylation reactions involving nitrochlorides, suggesting a radical mechanism, but thermal conditions are preferred for sensitive conjugated dienes to avoid side reactions.
The keto-enol tautomerism of 2,4-pentanedione derivatives affects their reactivity and isolation; the presence of electron-donating groups on the diketone chain can stabilize the keto form, improving yields.
Industrial production methods for the diketone backbone are well-established, facilitating scale-up of the synthesis.
Alternative synthetic routes such as sulfenylation-oxidation-elimination and transition metal-catalyzed couplings offer potential but require further optimization for this specific compound.
Chemical Reactions Analysis
Types of Reactions: 2,4-Pentanedione, 3-(2,4-pentadienyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Applications in Scientific Research
-
Synthesis of Pharmaceuticals
- 2,4-Pentanedione, 3-(2,4-pentadienyl)- is utilized as a building block for synthesizing various pharmaceutical compounds. Its diketone functionality allows for diverse reactions, including Michael additions and condensation reactions, which are essential for developing complex drug molecules.
-
Agrochemical Production
- The compound is also employed in the synthesis of agrochemicals. It acts as an intermediate in the production of herbicides and pesticides, contributing to the agricultural sector's efficiency and effectiveness.
-
Catalyst Systems
- In polymer chemistry, 2,4-pentanedione serves as a catalyst or co-catalyst in olefin polymerization processes. Its ability to stabilize reactive intermediates makes it valuable for controlling reaction rates and improving product yields.
-
Dyes and Pigments
- The compound is used in the formulation of dyes and pigments due to its ability to form chelates with metal ions. This property enhances the stability and color intensity of dye formulations.
-
Industrial Applications
- Beyond its role in chemical synthesis, 2,4-pentanedione is applied as a drying agent in varnishes and inks. Its reactivity helps accelerate curing processes, making it advantageous in coatings technology.
Data Table: Summary of Applications
| Application Area | Description | Examples/Notes |
|---|---|---|
| Pharmaceuticals | Intermediate for drug synthesis | Used in anti-inflammatory drugs |
| Agrochemicals | Synthesis of herbicides/pesticides | Enhances crop protection |
| Polymer Chemistry | Catalyst in olefin polymerization | Improves yield and reaction control |
| Dyes and Pigments | Stabilizer for dye formulations | Forms chelates with metal ions |
| Industrial Coatings | Drying agent for varnishes and inks | Accelerates curing rates |
Case Studies
-
Pharmaceutical Development
- A study demonstrated that 2,4-pentanedione derivatives showed promising anti-inflammatory activity. Researchers synthesized various analogs and evaluated their effects on inflammation-related pathways using cell culture models.
-
Agrochemical Efficacy
- Research conducted on the use of 2,4-pentanedione in developing new herbicides indicated significant efficacy against common weeds while maintaining low toxicity to crops. This study highlights its potential to enhance agricultural productivity sustainably.
-
Polymerization Studies
- Investigations into the catalytic properties of 2,4-pentanedione revealed its effectiveness in controlling polymer molecular weight during olefin polymerization processes. This finding suggests that optimizing its concentration can lead to improved material properties.
Mechanism of Action
The mechanism of action of 2,4-Pentanedione, 3-(2,4-pentadienyl)- involves its interaction with various molecular targets. The compound can form coordination complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The conjugated diene system allows for interactions with nucleophiles and electrophiles, facilitating various chemical transformations.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
The substituent at the 3-position of 2,4-pentanedione significantly alters physicochemical and reactive properties. Key analogs include:
Physical and Spectral Properties
- Solubility : Hydrophilic substituents (e.g., hydroxyl in 3-hydroxy-2,4-pentanedione) increase water solubility, while hydrophobic groups (e.g., n-butyl) enhance lipid solubility .
- Spectral Signatures : The pentadienyl group’s conjugated system in 2,4-Pentanedione, 3-(2,4-pentadienyl)-, would show distinct UV-Vis absorption maxima (~250–300 nm) due to π→π* transitions, differing from alkyl-substituted analogs. IR spectra would reveal C=O stretches near 1700 cm⁻¹ and C=C stretches at ~1600 cm⁻¹ .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
